molecular formula C7H3F3N2 B082138 4-(Trifluoromethyl)nicotinonitrile CAS No. 13600-43-6

4-(Trifluoromethyl)nicotinonitrile

Cat. No. B082138
CAS RN: 13600-43-6
M. Wt: 172.11 g/mol
InChI Key: DHIRCRHQLUNYDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinonitrile involves multiple steps starting from readily available materials. A notable method includes the use of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials. The process involves optimized cyclization, chlorination, hydrogenolysis, and hydrolysis to achieve the desired product with a satisfactory yield, suitable for industrial production (Li We, 2014).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including 4-(Trifluoromethyl)nicotinonitrile, has been extensively studied. For instance, studies have shown that these molecules can exhibit non-planarity with varying dihedral angles between the central pyridine ring and attached groups. Detailed molecular structure analyses are confirmed by techniques such as FT-IR, ^19F NMR, ^1H NMR, and ^13C NMR spectroscopy, as well as elemental analysis, providing insights into their three-dimensional configurations and intermolecular interactions (S. Chantrapromma et al., 2009).

Chemical Reactions and Properties

4-(Trifluoromethyl)nicotinonitrile participates in various chemical reactions, highlighting its reactivity and versatility. For example, it can undergo atom-economical palladium carbon-catalyzed de novo synthesis from homopropagylic or homoallylic aromatic alcohols in the presence of nitriles. This process illustrates its potential in constructing trisubstituted nicotinonitriles through innovative pathways that involve oxidative aromatization to form the pyridine core with noteworthy C-C bond cleavage (Debayan Sarkar et al., 2017).

Physical Properties Analysis

The physical properties of 4-(Trifluoromethyl)nicotinonitrile, such as solvatochromic effects, absorption, and fluorescence, can be influenced by its structural attributes. Studies have shown that nicotinonitrile derivatives exhibit good absorption and fluorescence properties, indicating their potential as blue light-emitting materials. The solvatochromic effects observed with changes in solvent polarity from non-polar to polar highlight the sensitivity of these compounds to their environment, which is crucial for applications in material science (T. N. Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethyl)nicotinonitrile, such as its reactivity with other chemicals and potential for forming diverse derivatives, are significant. It serves as an important intermediate in various synthetic pathways. For instance, its ability to form protective films in high-voltage lithium-ion batteries as an electrolyte additive showcases its chemical stability and utility in enhancing the performance of energy storage devices (Wenna Huang et al., 2014).

Scientific Research Applications

  • Synthesis and Characterization :

    • Nicotinonitrile derivatives, including those with trifluoromethyl groups, have been synthesized and characterized for their structural properties. These compounds often exhibit non-planar structures with distinct dihedral angles and interactions, contributing to their unique chemical and physical properties (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
  • Pharmaceutical Applications :

    • Derivatives of nicotinonitrile, including those with trifluoromethyl groups, have been evaluated for their potential antimycobacterial activity, showing significant results against various bacterial strains. This indicates their potential as lead compounds in developing new antibacterial drugs (Patel, Chikhalia, & Kumari, 2014).
  • Materials Science and Electrochemistry :

    • In the field of materials science, trifluoromethyl-nicotinonitrile derivatives have been used as additives in high-voltage lithium-ion batteries, improving the cyclic stability and efficiency of these batteries (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
  • Corrosion Inhibition :

    • Nicotinonitriles, including those with specific functional groups, have been studied as corrosion inhibitors for mild steel in acidic environments. Their efficacy in reducing corrosion via surface adsorption highlights their potential in industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
  • Organic Synthesis :

    • Novel synthetic methods have been developed for multiply arylated/alkylated nicotinonitriles, including 4-(Trifluoromethyl)nicotinonitrile derivatives. These methods are valuable for the preparation of biologically active compounds (Iwai, Yamauchi, Yokoyama, & Nishiwaki, 2022).
  • Photophysical Properties :

    • Certain trifluoromethyl-nicotinonitrile derivatives exhibit luminescent properties, making them potential candidates for applications in optoelectronics and as light-emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIRCRHQLUNYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371569
Record name 4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)nicotinonitrile

CAS RN

13600-43-6
Record name 4-(Trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 28% sodium methoxide (290 mg, 1.5 mmol), a solution prepared by dissolving 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a high-polar compound IIb; 190 mg, 1.0 mmol) in methanol (2 ml) was added at room temperature and then, the mixture was refluxed for 2 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layers were combined, washed with brine, dried over magnesium sulfate and then concentrated. The resulting residue was purified by thin layer chromatography (a developing solvent: hexane/ethyl acetate=3/1) to obtain 81.0 mg (yield 47.2%) of the title compound.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
47.2%

Synthesis routes and methods II

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in methanol (20 ml), and potassium carbonate (2.10 g, 15 mmol) was added. The mixture was heated under reflux for 2 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/ethyl acetate=3/1) to obtain 653 mg (yield 32.7%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
32.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1963 - ACS Publications
A total synthesis of5-liydroxy-6-methyl-4-triHiioromethy 1-3-pyridine methanol hydrochloride is described. Tiie condensation of trifluoroacetvlacetone with 2-cyanoacetamide leads to 2-…
Number of citations: 11 pubs.acs.org
M Morita, T Yoneda, N Akiyoshi - Journal of Pesticide Science, 2014 - jstage.jst.go.jp
Flonicamid, a novel class insecticide possessing a unique chemical structure, was discovered in 1992, developed by Ishihara Sangyo Kaisha, Ltd., and registered in Japan in 2006 …
Number of citations: 79 www.jstage.jst.go.jp
MM Kumar, BR Reddy, K Balakrishna… - Russian Journal of …, 2023 - Springer
Novel 1,3,4-oxadiazole-functionalized pyrido[2,3-d]pyrimidine derivatives were prepared starting from 2-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile, which was reacted with …
Number of citations: 0 link.springer.com
LY Hu, HJ Lei, D Du, TR Johnson, V Fedij… - Bioorganic & medicinal …, 2007 - Elsevier
… Among these compounds, (R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrile was the most active example of this class. This compound displayed potent …
Number of citations: 21 www.sciencedirect.com
V Banda, SK Gautham, SR Pillalamarri… - Journal of …, 2016 - Wiley Online Library
A series of novel 1,2,3‐triazole/isoxazole‐functionalized imidazo[4,5‐b]pyridine‐2(3H)‐one derivatives 7 and 8 were prepared starting from pyridin‐2(1H)‐one 1 in a series of steps. …
Number of citations: 5 onlinelibrary.wiley.com
C Shekhar A, R Kumar A, S Rao P… - Letters in Organic …, 2014 - ingentaconnect.com
A series of novel 2-((1-substituted-1H-1,2,3-triazol-4-yl/3-substitutedisoxazol-5-yl)methoxy) substituted pyridine, 1-((1-substituted-1H-1,2,3-triazol-4-yl/3-substitutedisoxazol-5-yl)methyl)…
Number of citations: 4 www.ingentaconnect.com
K Atmakur, NR Emmadi… - Journal of Heterocyclic …, 2013 - Wiley Online Library
… 2-(Benzyl-methyl-amino)-6-phenyl-4-trifluoromethyl-nicotinonitrile 4a (1 g, 2.72 mmol) was added to a mixture of NaH (5 eq) (60% w/w in mineral oil) in DMF (4 mL) at room temperature …
Number of citations: 5 onlinelibrary.wiley.com
SP Sorokin, MY Ievlev, OV Ershov - Dyes and Pigments, 2023 - Elsevier
A novel simple and efficient stilbazole-based D-π-А system containing cyano and trifluoromethyl acceptors was designed. The developed system demonstrated pronounced (fluoro)…
Number of citations: 1 www.sciencedirect.com
MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
… Among these compounds, (R)-(+)-6-[methyl-(1-phenylethyl)-amino]-4-trifluoromethyl-nicotinonitrile 327j was the most active. Furthermore, it displayed potent androgen receptor …
Number of citations: 0 www.researchgate.net
B Veeraswamy, G Santhosh Kumar… - Journal of …, 2014 - Wiley Online Library
A series of novel pyrido[3,2‐e]tetrazolo[1,5‐c]pyrimidine derivative 4 were synthesized starting from 2‐amino‐4‐trifluoromethyl‐6‐phenyl nicotinonitrile 1 via construction of tetrazole …
Number of citations: 7 onlinelibrary.wiley.com

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